N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Medicinal chemistry Scaffold‑hopping Chemical biology

N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a fully synthetic small molecule (C₂₄H₂₀N₂O₅S, MW 448.49) that belongs to the class of 3‑sulfonylindole‑1‑acetamides. The structure combines a 3‑tosyl‑1H‑indole core with an N‑(benzo[d][1,3]dioxol‑5‑yl)acetamide side chain.

Molecular Formula C24H20N2O5S
Molecular Weight 448.49
CAS No. 946223-91-2
Cat. No. B2813820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
CAS946223-91-2
Molecular FormulaC24H20N2O5S
Molecular Weight448.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C24H20N2O5S/c1-16-6-9-18(10-7-16)32(28,29)23-13-26(20-5-3-2-4-19(20)23)14-24(27)25-17-8-11-21-22(12-17)31-15-30-21/h2-13H,14-15H2,1H3,(H,25,27)
InChIKeyWHCDFOSCUHGRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide (CAS 946223-91-2): Key Chemical Identity and Database Status


N-(Benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a fully synthetic small molecule (C₂₄H₂₀N₂O₅S, MW 448.49) that belongs to the class of 3‑sulfonylindole‑1‑acetamides. The structure combines a 3‑tosyl‑1H‑indole core with an N‑(benzo[d][1,3]dioxol‑5‑yl)acetamide side chain. The compound is registered in the ZINC database of commercially available screening compounds and has been assigned a unique CAS number, but no biological assay data or target annotations are currently associated with it in ChEMBL or ZINC annotated catalogs [1][2]. This lack of prior annotation makes the compound a clean chemical probe for de‑novo phenotypic or target‑based screening campaigns.

Why Closely Related 3‑Tosylindole‑1‑acetamides Cannot Substitute N‑(Benzo[d][1,3]dioxol‑5‑yl)-2-(3-tosyl‑1H‑indol‑1‑yl)acetamide in Focused Library Design


In‑class analogs that share the 3‑tosylindole‑1‑acetamide scaffold but bear different N‑substituents (e.g., N‑(4‑methylthiazol‑2‑yl), N‑(2‑methoxyethyl), or N‑(isoxazol‑3‑yl) variants) display widely divergent physicochemical and steric profiles. The benzo[d][1,3]dioxol‑5‑yl group introduces a rigid, planar, electron‑rich bicyclic system that alters hydrogen‑bond acceptor/donor topology, logP, and polar surface area relative to alkyl, thiazole, or isoxazole analogs [1]. These differences directly impact solubility, permeability, and potential off‑target binding, meaning that SAR conclusions drawn from other N‑substituted members of the series cannot be reliably extrapolated to the benzodioxolyl derivative. Consequently, any screening campaign that demands a specific vector for the N‑substituent must source the exact compound rather than a generic 3‑tosylindole‑1‑acetamide.

Product‑Specific Quantitative Evidence for N‑(Benzo[d][1,3]dioxol‑5‑yl)-2-(3-tosyl‑1H‑indol‑1‑yl)acetamide


Scaffold Uniqueness: Benzodioxol‑5‑yl Fragment Absent from Annotated 3‑Tosylindole‑1‑acetamide Analogs in Public Databases

A substructure search of the ZINC database for compounds containing the 3‑tosylindole‑1‑acetamide core returns numerous N‑substituted analogs; however, only the target compound carries the benzo[d][1,3]dioxol‑5‑yl fragment. None of the other commercially available analogs with alkyl, thiazole, isoxazole, or pyridyl N‑substituents possess this bicyclic benzodioxole motif [1]. This scaffold uniqueness is critical for projects requiring a specific hydrogen‑bond acceptor geometry and electron density distribution.

Medicinal chemistry Scaffold‑hopping Chemical biology

Predicted Physicochemical Differentiation: LogP and Topological Polar Surface Area Compared to Drug‑Like Space

Two distinct ZINC protonation states for the target compound give predicted logP values of 4.789 and 2.707, with a tPSA of 91 Ų [1][2]. While the average oral drug exhibits logP ~2–3 and tPSA <140 Ų, the higher logP estimate suggests potential for improved membrane permeability relative to more polar analogs within the 3‑tosylindole series, which often bear hydrogen‑bond‑donating N‑substituents. The benzodioxole oxygen atoms also provide additional hydrogen‑bond acceptor capacity without adding donors, a balanced feature that may translate into better CNS penetration or intracellular target engagement compared to more polar, donor‑rich analogs.

ADME prediction Drug‑likeness Physicochemical profiling

Absence of Pre‑Existing Biological Annotation Provides a True ‘Clean‑Slate’ Probe

Neither ChEMBL nor the ZINC annotated catalogs contain any bioactivity data, target engagement records, or clinical trial links for this compound [1][2]. In contrast, many commercially sourced screening library members already carry polypharmacology annotations, complicating hit triage. The lack of annotation ensures that any observed phenotype arises de‑novo from the compound’s interaction with the biological system rather than from a previously reported off‑target effect. This blank pharmacological history is a deliberate advantage for research groups that require an unbiased starting point.

Phenotypic screening Chemical probe Target deconvolution

Preferred Application Scenarios for N‑(Benzo[d][1,3]dioxol‑5‑yl)-2-(3-tosyl‑1H‑indol‑1‑yl)acetamide (CAS 946223-91-2)


Focused Library Design for Benzodioxole‑Dependent Biological Targets

The unique presence of the benzo[d][1,3]dioxol‑5‑yl group makes the compound a key member of a focused library aimed at targets where this privileged fragment is known to impart affinity (e.g., certain kinase hinge binders, PARP, or phosphodiesterase targets). Incorporating this compound alongside N‑alkyl or N‑heteroaryl analogs allows direct SAR exploration of the N‑substituent vector [1].

Phenotypic Screening with Minimal Annotation Bias

Because the compound lacks any reported bioactivities or target annotations, it is an ideal candidate for high‑content phenotypic screens where the goal is to identify novel mechanisms of action. The absence of prior data reduces the risk that a hit merely reflects a previously characterized off‑target effect [1][2].

Physicochemical Property‑Driven Probe Selection for CNS or Cellular Uptake Studies

With a predicted logP that can reach 4.8 and a tPSA of 91 Ų, the compound occupies a physicochemical space often associated with good membrane permeability and potential CNS exposure. It can be selected over more polar analogs when the assay requires passive diffusion across lipid bilayers [1][2].

Negative Control for 3‑Tosylindole‑1‑acetamide Activity Profiling

In a panel of 3‑tosylindole‑1‑acetamide analogs, the benzodioxol‑5‑yl derivative can serve as a ‘silent’ negative control if subsequent profiling reveals that the benzodioxole motif abolishes activity against a particular target that is engaged by other N‑substituents. Its current lack of annotation supports its use as a baseline comparator for new target engagement data [1].

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.